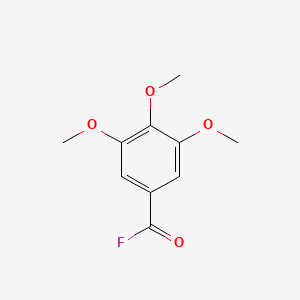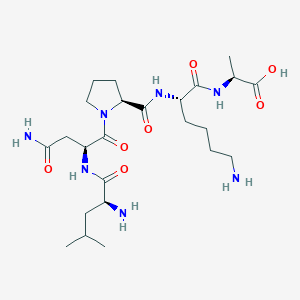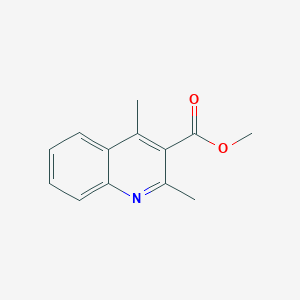
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by its bulky tert-butyl groups and an ethylhexyl side chain attached to the phenolic ring. It is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, fuels, and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as aluminum chloride or triflic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the desired positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, is also common in industrial processes to facilitate the alkylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidation products.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and ethylhexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or functionalized phenols .
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers due to oxidation.
Biology: The compound is studied for its antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
Wirkmechanismus
The antioxidant activity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethylhexyl side chain, making it less effective as an antioxidant in certain applications.
2,4-Di-tert-butylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant with a methyl group instead of an ethylhexyl group
Uniqueness
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is unique due to its combination of bulky tert-butyl groups and a long ethylhexyl side chain. This structure provides enhanced steric protection and increased solubility in non-polar solvents, making it particularly effective in stabilizing hydrocarbon-based products .
Eigenschaften
CAS-Nummer |
816462-78-9 |
|---|---|
Molekularformel |
C22H38O |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-ethylhexyl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3 |
InChI-Schlüssel |
VJRINUKEPADBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)



![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


